Avoid late-stage Pd coupling challenges. (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is a pre-assembled biaryl primary amine that bypasses Suzuki cross-coupling steps, preventing catalyst poisoning and metal contamination in advanced API synthesis.
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is a highly specialized biaryl primary amine utilized extensively as a building block in medicinal chemistry and advanced materials synthesis [1]. Structurally, it features a benzylamine core para-substituted with a 1-methylpyrazole ring, providing a pre-assembled, cross-coupled scaffold that bypasses the need for complex organometallic steps in downstream synthesis. With a low molecular weight (187.24 g/mol) and a highly favorable predicted XLogP of 0.7, it is heavily favored in fragment-based drug discovery (FBDD) and the development of targeted therapeutics, such as PTPN2 inhibitors and kinase modulators [2]. Procurement of this exact pre-coupled intermediate is typically driven by the need to optimize synthetic yields, avoid heavy metal contamination in late-stage active pharmaceutical ingredients (APIs), and precisely control the physicochemical properties of the final molecular entities.
Substituting (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine with cheaper, generic alternatives like (4-bromophenyl)methanamine or unmethylated pyrazole analogs introduces severe process inefficiencies [1]. Utilizing a halogenated precursor shifts the burden of the Suzuki-Miyaura cross-coupling to a later stage in the synthetic route. Late-stage couplings on complex, nitrogen-rich scaffolds often suffer from severe palladium catalyst poisoning, drastically reducing yields and necessitating expensive, time-consuming metal scavenging protocols to meet stringent API purity standards [2]. Furthermore, attempting to use the unmethylated (1H-pyrazol-4-yl) analog introduces a reactive secondary amine site that competes with the primary benzylamine during acylation or alkylation, requiring additional protection and deprotection steps that inflate manufacturing costs and reduce overall throughput.
Procuring the pre-coupled (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine allows chemists to directly assemble complex scaffolds, such as 1,2,4-thiadiazolidine-3,5-diones, via straightforward amine functionalization with typical yields exceeding 40-60% in multi-step sequences [1]. In contrast, utilizing (4-bromophenyl)methanamine requires late-stage Suzuki coupling after core assembly. This alternative route frequently experiences yield drops to below 30% due to catalyst deactivation by Lewis basic heteroatoms in the assembled core, alongside the added burden of reducing residual palladium to below the standard 10 ppm threshold [2].
| Evidence Dimension | Late-stage coupling yield and metal contamination risk |
| Target Compound Data | Direct amine coupling yields >40-60%; 0 ppm added Pd risk during final assembly |
| Comparator Or Baseline | (4-bromophenyl)methanamine (requires late-stage Suzuki coupling) |
| Quantified Difference | >20-30% absolute yield improvement; eliminates late-stage Pd scavenging costs |
| Conditions | Multi-step synthesis of nitrogen-rich heterocyclic APIs (e.g., PTPN2 inhibitors) |
Bypassing late-stage cross-coupling significantly improves overall process yields and eliminates the regulatory and financial burden of heavy metal remediation in API manufacturing.
The presence of the 1-methyl group on the pyrazole ring provides absolute chemoselectivity when reacting the primary benzylamine with electrophiles (e.g., isocyanates, acid chlorides, or aldehydes). This intrinsic protection ensures 100% regiocontrol without additional steps [1]. Conversely, the unmethylated comparator, (4-(1H-pyrazol-4-yl)phenyl)methanamine, possesses a competitive nucleophilic site on the pyrazole ring, which typically requires a two-step Boc or Trityl protection/deprotection sequence, reducing overall synthetic efficiency by approximately 20-25% and increasing reagent overhead [2].
| Evidence Dimension | Synthetic step economy and chemoselectivity |
| Target Compound Data | 100% regioselective amine functionalization; 0 protection steps required |
| Comparator Or Baseline | (4-(1H-pyrazol-4-yl)phenyl)methanamine (unmethylated analog) |
| Quantified Difference | Saves 2 synthetic steps (protection/deprotection); prevents 15-20% yield loss from side reactions |
| Conditions | Standard acylation, urea formation, or reductive amination conditions |
Streamlining the synthetic route by eliminating protecting group manipulations directly accelerates library generation and reduces raw material costs.
For procurement in drug discovery, the physicochemical profile of the building block dictates the developability of the final compound. (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine boasts a highly favorable predicted XLogP of 0.7, ensuring excellent aqueous solubility while maintaining membrane permeability [1]. When compared to the carbocyclic analog, biphenyl-4-ylmethanamine (XLogP ~2.5), the pyrazole-containing building block prevents the final drug candidates from becoming excessively lipophilic, a common cause of high metabolic clearance, poor oral bioavailability, and non-specific protein binding in downstream assays [2].
| Evidence Dimension | Lipophilicity (XLogP) and solubility profile |
| Target Compound Data | XLogP = 0.7 (highly hydrophilic, lead-like) |
| Comparator Or Baseline | Biphenyl-4-ylmethanamine (XLogP ~2.5) |
| Quantified Difference | 1.8 log unit reduction in lipophilicity |
| Conditions | Chemoinformatic profiling for Lipinski Rule of 5 compliance |
Selecting the pyrazole biaryl over a simple biphenyl dramatically improves the solubility and pharmacokinetic viability of the resulting chemical library.
The compound is directly utilized as a primary amine donor to synthesize 1,2,4-thiadiazolidine-3,5-dione derivatives, which act as potent PTPN2 inhibitors. Procurement of this specific building block leverages the methylpyrazole group for optimal target pocket engagement while maintaining high synthetic yields [1].
Acts as a privileged fragment where the primary amine forms critical amide or urea linkages to hinge-binding scaffolds. The pre-installed 1-methylpyrazole modulates solubility and provides secondary hydrogen bonding interactions, avoiding the lipophilicity issues associated with biphenyl analogs [2].
Ideal for rapid parallel synthesis due to the lack of required protecting groups. The intrinsic N-methylation allows for direct, one-step functionalization in automated synthesis platforms without the risk of cross-reactivity seen in unmethylated pyrazole variants [3].